![molecular formula C20H22N2O3S2 B2646469 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide CAS No. 899968-17-3](/img/structure/B2646469.png)
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide
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Overview
Description
Scientific Research Applications
Heterocyclic Synthesis
Research has explored the synthesis and reactivity of compounds structurally related to N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide. For example, thiophenylhydrazonoacetates have been synthesized by coupling related compounds, leading to the formation of various heterocyclic derivatives, highlighting the chemical versatility of related structures (Mohareb et al., 2004). Similarly, the facile synthesis of tetrahydropyrimidoquinoline derivatives from related structures underlines the compound's relevance in heterocyclic chemistry (Elkholy & Morsy, 2006).
Catalysis and Chemical Synthesis
The compound's structural relatives have been used in catalytic processes. For instance, a catalyst based on Pd nanoparticles supported on a mesoporous graphitic carbon nitride, utilizing a related compound, was shown to be highly active and promoted the selective formation of cyclohexanone, an important intermediate in chemical industry (Wang et al., 2011). This demonstrates the potential of related structures in catalysis and industrial applications.
Synthetic Methods and Biological Activity
Research has also been focused on the synthesis of cyclosulfamides and other derivatives from related compounds, potentially providing valuable tools for asymmetric synthesis and biological applications (Regainia et al., 2000). Another study reported the synthesis of various heterocyclic skeletons from related structures, indicating the compound's applicability in the synthesis of biologically active molecules (Fathalla & Pazdera, 2002).
Future Directions
properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-13(2)27(24,25)15-10-8-14(9-11-15)19(23)22-20-17(12-21)16-6-4-3-5-7-18(16)26-20/h8-11,13H,3-7H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYNVJWLIPWVOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide |
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